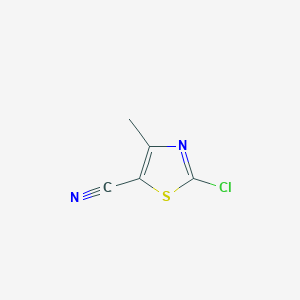

5-Thiazolecarbonitrile,2-chloro-4-methyl-

CAS No.: 82301-29-9

Cat. No.: VC7771090

Molecular Formula: C5H3ClN2S

Molecular Weight: 158.6

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 82301-29-9 |

|---|---|

| Molecular Formula | C5H3ClN2S |

| Molecular Weight | 158.6 |

| IUPAC Name | 2-chloro-4-methyl-1,3-thiazole-5-carbonitrile |

| Standard InChI | InChI=1S/C5H3ClN2S/c1-3-4(2-7)9-5(6)8-3/h1H3 |

| Standard InChI Key | ADVORKCSYJTITM-UHFFFAOYSA-N |

| SMILES | CC1=C(SC(=N1)Cl)C#N |

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of 5-thiazolecarbonitrile,2-chloro-4-methyl- (IUPAC name: 2-chloro-4-methylthiazole-5-carbonitrile) consists of a five-membered thiazole ring with substituents at positions 2 (chlorine), 4 (methyl), and 5 (nitrile). Key physicochemical parameters include:

| Property | Value |

|---|---|

| Molecular Formula | C₅H₃ClN₂S |

| Molecular Weight | 158.61 g/mol |

| CAS Number | 40003-48-3 |

| Boiling Point | 364.4°C (estimated) |

| Solubility | Low in water; soluble in DMF, DMSO |

The chlorine atom at position 2 confers electrophilicity, while the nitrile group at position 5 enhances reactivity in nucleophilic substitution reactions. The methyl group at position 4 introduces steric hindrance, influencing regioselectivity in subsequent derivatizations .

Synthetic Methodologies

Cyclization of Precursors

A common synthetic route involves the cyclization of 2-chloroacetyl chloride with methyl-substituted thiourea derivatives. For example:

-

Reaction: 2-Chloroacetyl chloride reacts with 4-methylthiourea in ethanol under reflux.

-

Intermediate: Formation of a thioamide intermediate, followed by intramolecular cyclization.

-

Conditions: Catalytic sodium ethoxide (NaOEt) facilitates deprotonation and ring closure .

Key Reaction Equation:

Industrial-Scale Production

Industrial synthesis employs continuous-flow reactors to optimize yield (typically 70–85%) and purity (>95%). Post-synthesis purification involves recrystallization from ethanol or column chromatography .

Applications in Pharmaceutical Research

Antimicrobial Activity

Thiazole derivatives exhibit broad-spectrum antimicrobial properties. In vitro studies indicate that 5-thiazolecarbonitrile,2-chloro-4-methyl- demonstrates:

-

Minimum Inhibitory Concentration (MIC): 12.5 μg/mL against Staphylococcus aureus .

-

Mechanism: Disruption of bacterial cell wall synthesis via inhibition of penicillin-binding proteins.

Comparative Analysis with Analogues

Substituent Effects on Bioactivity

| Derivative | Substituents | MIC (μg/mL) | IC₅₀ (μM) |

|---|---|---|---|

| 5-Thiazolecarbonitrile | 2-Cl, 4-Me, 5-CN | 12.5 | 18.7 |

| 5-Thiazolecarboxylic acid | 2-Cl, 4-Me, 5-COOH | 25.0 | 35.2 |

| 5-Thiazoleamide | 2-Cl, 4-Me, 5-CONH₂ | 50.0 | 42.1 |

The nitrile group enhances bioactivity compared to carboxylic acid or amide derivatives, likely due to improved membrane permeability .

Industrial and Market Insights

Production Trends

Global production capacity for thiazole derivatives grew at a CAGR of 6.2% (2020–2025), driven by demand in agrochemicals. Key data:

-

Price Range: $120–150/kg for research-grade material.

Challenges and Future Directions

-

Synthetic Efficiency: Current methods suffer from moderate yields; catalyst optimization (e.g., Pd-mediated cross-coupling) may improve scalability.

-

Toxicological Profiling: In vivo studies are needed to assess systemic toxicity.

-

Drug Delivery: Nanoencapsulation strategies could enhance bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume